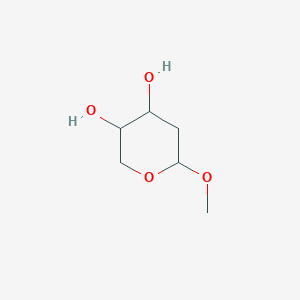
beta-D-erythro-Pentopyranoside, methyl 2-deoxy-
Description
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy-: is a sugar derivative commonly used in various fields of research, including medical, environmental, and industrial studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.19 g/mol.
Propriétés
Numéro CAS |
17676-20-9 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3R,4S,6R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
CYLGOSOYSUHPCY-KVQBGUIXSA-N |
SMILES |
COC1CC(C(CO1)O)O |
SMILES isomérique |
CO[C@H]1C[C@@H]([C@@H](CO1)O)O |
SMILES canonique |
COC1CC(C(CO1)O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Methyl 2-deoxy-beta-D-Ribopyranoside |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves the reaction of appropriate sugar derivatives under specific conditions. One convenient method for its preparation involves the use of methylation reactions . The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods: Industrial production of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- often involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
- Methyl 2-deoxy-beta-D-ribopyranoside
- Methyl 2-deoxy-alpha-D-glucopyranoside
- Methyl 2-deoxy-beta-D-arabinopyranoside
Comparison: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to similar compounds, it may exhibit different biochemical properties and applications, making it valuable for specific research purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


